Triazolidine

Description

Structure

3D Structure

Properties

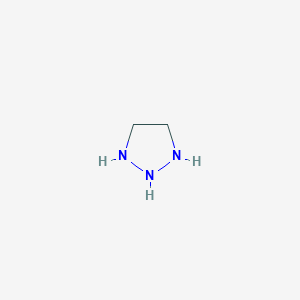

Molecular Formula |

C2H7N3 |

|---|---|

Molecular Weight |

73.1 g/mol |

IUPAC Name |

triazolidine |

InChI |

InChI=1S/C2H7N3/c1-2-4-5-3-1/h3-5H,1-2H2 |

InChI Key |

UUZJJNBYJDFQHL-UHFFFAOYSA-N |

SMILES |

C1CNNN1 |

Canonical SMILES |

C1CNNN1 |

Origin of Product |

United States |

Foundational & Exploratory

what are the chemical properties of Triazolidine

An In-Depth Technical Guide to the Chemical Properties of Triazolidine

Abstract

The this compound ring system, a saturated five-membered heterocycle containing three nitrogen atoms, represents a foundational scaffold in medicinal and synthetic chemistry. While less common than its aromatic counterpart, triazole, the saturated this compound core offers unique stereochemical and conformational properties that make its derivatives attractive targets for drug discovery. This guide provides a comprehensive overview of the chemical properties of this compound, focusing on its structure, reactivity, synthesis, and the significance of its derivatives. We delve into the mechanistic underpinnings of its synthesis and provide actionable experimental protocols for researchers in the field.

Core Molecular Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₂H₇N₃.[1][2] The core structure is a five-membered ring containing two carbon atoms and three nitrogen atoms. The arrangement of these nitrogen atoms gives rise to two primary constitutional isomers: 1,2,3-triazolidine and 1,2,4-triazolidine.[1][2]

Isomerism

The two principal isomers of this compound are defined by the relative positions of the three nitrogen atoms within the saturated ring.

-

1,2,3-Triazolidine: Features three contiguous nitrogen atoms.

-

1,2,4-Triazolidine: Has one nitrogen atom separated from the other two by a carbon atom.[2]

These structural differences significantly influence the molecule's electronic distribution, hydrogen bonding capabilities, and overall reactivity.

Caption: Figure 1: Constitutional isomers of this compound.

Physicochemical Properties

The parent this compound compounds are simple heterocyclic amines. Their computed properties provide a baseline for understanding their behavior and that of their derivatives.

| Property | 1,2,3-Triazolidine | 1,2,4-Triazolidine | Reference |

| Molecular Formula | C₂H₇N₃ | C₂H₇N₃ | [1][2] |

| Molecular Weight | 73.10 g/mol | 73.10 g/mol | [1][2] |

| Hydrogen Bond Donors | 3 | 3 | [1] |

| Hydrogen Bond Acceptors | 3 | 3 | [1] |

| XLogP3 | -0.9 | -0.9 | [1][2] |

| Polar Surface Area | 36.1 Ų | 36.1 Ų | [1][2] |

Table 1: Computed physicochemical properties of this compound isomers.

The presence of multiple N-H groups makes triazolidines effective hydrogen bond donors, while the lone pairs on the nitrogen atoms allow them to act as hydrogen bond acceptors. Their low XLogP3 value indicates a high degree of hydrophilicity.

Spectroscopic Characterization

While extensive data on the parent compounds is sparse, the characterization of this compound derivatives is well-documented.[3] The core ring structure can be identified by the following spectroscopic signatures:

-

¹H NMR: Protons on the ring carbons (C-H) typically appear in the upfield region. The N-H protons are often broad and their chemical shift is dependent on solvent and concentration.

-

¹³C NMR: The sp³-hybridized carbons of the ring will show signals in the aliphatic region of the spectrum.

-

FT-IR: The key vibrational modes include N-H stretching, which appears as a broad band around 3200-3400 cm⁻¹, and C-N stretching bands.[3]

Chemical Reactivity and Synthesis

The chemical behavior of triazolidines is dominated by the nucleophilicity of the nitrogen atoms and the potential for ring-opening reactions. However, the most significant area of research focuses on the direct synthesis of functionalized this compound derivatives, which serve as valuable intermediates in medicinal chemistry.

General Reactivity

The nitrogen atoms in the this compound ring possess lone pairs of electrons, making them nucleophilic.[4] They can participate in reactions such as alkylation and acylation. The relative nucleophilicity of the different nitrogen atoms in the 1,2,4-isomer, for instance, can be influenced by steric and electronic factors of substituents on the ring. Due to the presence of multiple heteroatoms, the ring can be susceptible to cleavage under harsh acidic or reductive conditions, although it is generally more stable than related oxazolidine or thiazolidine rings.

Synthesis of Functionalized Triazolidines

The most prevalent and synthetically useful approach to this ring system is not the saturation of a triazole, but a direct cyclocondensation reaction. A particularly powerful and widely used method is the reaction of an aldehyde with thiosemicarbazide to form 1,2,4-triazolidine-3-thiones.[5][6][7]

Causality of the Reaction: This reaction is a classic example of nucleophilic addition followed by intramolecular cyclization.

-

Initial Nucleophilic Attack: The primary amine of thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde.

-

Dehydration: The resulting intermediate readily loses a molecule of water to form a thiosemicarbazone.

-

Intramolecular Cyclization: The secondary amine within the thiosemicarbazone intermediate then attacks the imine carbon, leading to the formation of the five-membered this compound ring.

This reaction is often catalyzed by acids or can be promoted using "green" catalysts like choline chloride in aqueous media, which enhances reaction rates and simplifies purification.[6]

Caption: Figure 2: General workflow for the synthesis of 1,2,4-triazolidine-3-thiones.

Experimental Protocol: One-Pot Synthesis of 5-phenyl-1,2,4-triazolidine-3-thione

This protocol describes a green, efficient synthesis of a representative 1,2,4-triazolidine-3-thione derivative using a choline chloride catalyst in an aqueous medium, adapted from established methodologies.[6]

Trustworthiness: This protocol is based on peer-reviewed, reproducible "green chemistry" methods. The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC), and the product is typically isolated by simple filtration, ensuring a self-validating and efficient workflow.

Materials and Reagents

-

Benzaldehyde (1 mmol, 106.12 mg)

-

Thiosemicarbazide (1 mmol, 91.13 mg)

-

Choline Chloride (13 mol%, 18.1 mg)

-

Distilled Water (5 mL)

-

Ethanol (for recrystallization)

-

TLC plates (Silica gel F254)

-

Mobile Phase: Chloroform:Benzene (1:2)

Step-by-Step Methodology

Caption: Figure 3: Step-by-step workflow for this compound-3-thione synthesis.

-

Reaction Setup: In a 25 mL round-bottom flask, combine benzaldehyde (1 mmol), thiosemicarbazide (1 mmol), and choline chloride (13 mol%).

-

Solvent Addition: Add 5 mL of distilled water to the flask.

-

Reaction Execution: Stir the mixture vigorously at room temperature. The formation of a solid product is typically observed.

-

Monitoring: Monitor the reaction's progress using TLC, eluting with a chloroform:benzene (1:2) mixture. The reaction is generally complete within 20-30 minutes.

-

Work-up and Isolation: Once the starting materials are consumed, collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with a small amount of cold distilled water to remove the catalyst. Further purification can be achieved by recrystallization from ethanol to yield the final product as colorless crystals.

-

Characterization: The identity and purity of the synthesized 5-phenyl-1,2,4-triazolidine-3-thione can be confirmed by determining its melting point and acquiring FT-IR and NMR spectra. The expected mass would be m/z 179 (M+).[6]

Applications in Medicinal Chemistry

The this compound scaffold, and particularly its oxidized and thionated derivatives, is a "privileged structure" in drug discovery.[5] The presence of multiple nitrogen atoms provides key hydrogen bonding sites that can interact with biological targets like enzymes and receptors.[8]

Derivatives of 1,2,4-triazolidine have demonstrated a remarkable breadth of biological activities, including:

The synthetic accessibility and the ease with which diverse substituents can be introduced at the C-5 position (by varying the starting aldehyde) make the 1,2,4-triazolidine-3-thione core an exceptionally valuable template for building combinatorial libraries for high-throughput screening.

Conclusion

This compound is a fundamental heterocyclic system whose true value is realized through its chemically accessible and biologically active derivatives. While the parent ring provides a structural foundation, it is the functionalized variants, such as 1,2,4-triazolidine-3-thiones, that have captured the attention of medicinal chemists. The straightforward and often green-compliant synthetic routes to these compounds ensure their continued relevance in the development of novel therapeutics. This guide has provided a technical foundation for understanding the core chemistry of triazolidines, from their isomeric structures to robust synthetic protocols, empowering researchers to explore the full potential of this versatile scaffold.

References

- 1. This compound | C2H7N3 | CID 21866411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,4-Triazolidine | C2H7N3 | CID 5231543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Triazolidine Core: Structure, Nomenclature, and Applications

Introduction: Unveiling the Triazolidine Scaffold

In the vast landscape of heterocyclic chemistry, nitrogen-containing rings hold a position of paramount importance, largely due to their prevalence in natural products and synthetic pharmaceuticals. Among these, the this compound core, a saturated five-membered ring containing three nitrogen atoms and two carbon atoms, represents a significant scaffold. The arrangement of the nitrogen atoms gives rise to two primary isomers: 1,2,3-triazolidine and 1,2,4-triazolidine.[1][2] These structures serve as versatile building blocks in medicinal chemistry, with their derivatives exhibiting a wide array of biological activities.[3][4][5] This guide provides a comprehensive technical overview of the this compound core, delving into its fundamental structure, systematic nomenclature, synthesis, reactivity, characterization, and its expanding role in modern drug discovery.

PART 1: Core Structure and Systematic Nomenclature

A precise understanding of the this compound structure and its nomenclature is fundamental for any researcher in the field. The IUPAC (International Union of Pure and Applied Chemistry) provides a systematic framework for naming these heterocyclic systems.[6]

The Isomeric Forms of this compound

The this compound ring is a saturated heterocycle with the molecular formula C₂H₇N₃.[1][2] The constitutional isomers are defined by the relative positions of the three nitrogen atoms within the five-membered ring.

-

1,2,3-Triazolidine : In this isomer, the three nitrogen atoms are positioned adjacent to one another.[1]

-

1,2,4-Triazolidine : This isomer features nitrogen atoms at positions 1, 2, and 4. It is described as a cyclopentane ring where methylene groups at these positions are replaced by NH groups.[2]

The choice of isomer significantly impacts the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity.

IUPAC Nomenclature Rules

According to IUPAC guidelines, the naming of this compound derivatives follows the principles of substitutive nomenclature.[6] The core steps involve:

-

Identifying the Parent Heterocycle : The parent name is "this compound". The numbering of the ring atoms is crucial and starts from a nitrogen atom, proceeding in a direction that gives the lowest possible locants to the other heteroatoms.

-

For 1,2,4-triazolidine , numbering typically begins at one of the adjacent nitrogen atoms.

-

For 1,2,3-triazolidine , numbering starts at one of the terminal nitrogen atoms of the three-nitrogen sequence.

-

-

Identifying and Naming Substituents : All groups attached to the this compound ring are identified and named as prefixes (e.g., methyl, phenyl, chloro).

-

Assigning Locants : Each substituent is assigned a number (locant) corresponding to its position on the ring.

-

Assembling the Name : The name is constructed by listing the substituents in alphabetical order, preceded by their locants, followed by the parent name "this compound".

Example: A 1,2,4-triazolidine ring with a phenyl group at position 4 and a thione group (=S) at position 3 would be named 4-phenyl-1,2,4-triazolidine-3-thione.

Visualization of this compound Isomers and Numbering

Caption: Isomeric forms and standard numbering of the this compound core.

PART 2: Synthesis and Spectroscopic Characterization

The construction and verification of the this compound scaffold are critical steps for any research endeavor. A variety of synthetic methodologies have been developed, often leveraging green chemistry principles.

General Synthesis of this compound Derivatives

A prevalent and efficient method for synthesizing 1,2,4-triazolidine-3-thione derivatives involves the cyclization reaction between aldehydes and thiosemicarbazide.[3] This approach is valued for its simplicity and the ability to generate a diverse library of compounds by varying the aldehyde starting material.[3]

Experimental Protocol: Synthesis of 5-Aryl-1,2,4-triazolidine-3-thiones

This protocol is a representative example of this compound synthesis.

-

Reactant Preparation : In a round-bottom flask, dissolve one equivalent of an appropriate aromatic aldehyde and one equivalent of thiosemicarbazide in a suitable solvent system, such as a water/ethanol mixture (e.g., 60:40 v/v).[3]

-

Catalysis : Introduce a catalytic amount of an acid or a recyclable catalyst like guanidine hydrochloride to facilitate the reaction.[7]

-

Reaction Condition : Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8][9] Reaction times are typically short, often ranging from 20-30 minutes.[7]

-

Product Isolation : The product, a 1,2,4-triazolidine-3-thione derivative, often precipitates out of the solution.[10]

-

Purification : Collect the solid product by filtration, wash it with cold solvent, and purify it further by recrystallization from a suitable solvent like ethanol to obtain the final product in good yield.[8][10]

Synthetic Workflow Diagram

References

- 1. This compound | C2H7N3 | CID 21866411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,4-Triazolidine | C2H7N3 | CID 5231543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iupac.org [iupac.org]

- 7. Synthesis of triazolidines and triazole using DMAP [ouci.dntb.gov.ua]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.acs.org [pubs.acs.org]

discovery and history of Triazolidine compounds

An In-depth Technical Guide to the Discovery and History of Triazolidine Compounds

Executive Summary

The this compound core, a five-membered heterocyclic ring containing three nitrogen atoms, represents a privileged scaffold in modern chemistry. Its derivatives have demonstrated a remarkable breadth of applications, from potent therapeutic agents to highly reactive intermediates for complex organic synthesis. This guide provides a comprehensive exploration of the discovery and historical development of this compound compounds, designed for researchers, scientists, and professionals in drug development. We will trace the journey from the initial, serendipitous discoveries in the late 19th century to the sophisticated, green synthetic methodologies of the 21st century. The narrative emphasizes the causality behind experimental evolution, the validation of protocols, and the profound impact of these compounds on medicinal chemistry and beyond.

Part 1: The Dawn of Triazole Chemistry - Early Discoveries and Foundational Syntheses

The story of triazolidines is intrinsically linked to the broader history of triazoles. The term "triazole" itself was first introduced to the chemical lexicon by Bladin in 1885 to describe this novel five-membered, three-nitrogen heterocyclic system[1]. This initial classification laid the groundwork for future exploration into its various isomers and saturated forms, like this compound.

One of the most significant early milestones was the first synthesis of a this compound derivative, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), by Johannes Thiele and Otto Stange in 1894. Their method involved the oxidation of 4-phenylurazole using lead tetroxide in sulfuric acid, which produced the target compound in very small quantities[2]. While not a practical synthesis, this discovery was monumental, introducing a compound that would later be recognized as one of the most powerful dienophiles in organic chemistry. However, it languished in relative obscurity for decades until a practical, scalable synthesis was developed in 1971, unlocking its vast synthetic potential[2].

These early syntheses were often characterized by harsh reaction conditions, the use of hazardous reagents, and low yields. They were products of an era focused on structural elucidation rather than efficiency or safety, yet they were crucial in establishing the existence and fundamental reactivity of the this compound ring system.

Caption: A timeline of major milestones in the history of this compound compounds.

Part 2: Evolution of Synthetic Methodologies

The journey from inefficient, hazardous syntheses to the elegant and sustainable methods used today showcases the evolution of organic chemistry as a discipline.

Classical Approaches: Building the Foundation

In the early-to-mid 20th century, foundational methods for creating the 1,2,4-triazole and related this compound cores were established.

-

Pellizzari Reaction (1894): This reaction produces 1,2,4-triazole derivatives through the reaction of a hydrazide with formamide[3]. While primarily for the aromatic triazole, it established a fundamental cyclization strategy involving hydrazide precursors.

-

Cyclization of Thiosemicarbazides: A robust and widely used method for synthesizing 1,2,4-triazolidine-3-thiones involves the cyclization of thiosemicarbazones (formed from an aldehyde and thiosemicarbazide)[4][5]. The choice of an acidic or basic catalyst dictates the reaction pathway and final product. This method is valued for its operational simplicity and the direct introduction of a thione group, a key functional handle for further derivatization.

Caption: Reaction scheme for the synthesis of 1,2,4-triazolidine-3-thiones.

The Modern Era: Efficiency, Specificity, and Sustainability

The late 20th and early 21st centuries saw a paradigm shift towards more efficient and environmentally benign synthetic strategies.

-

Catalytic and Green Approaches: Modern protocols often employ catalysts to improve reaction rates and yields under milder conditions. The use of N,N-dimethylpyridine-4-amine (DMAP) in water at ambient temperature is an excellent example of a more efficient synthesis of 1,2,4-triazolidine-3-thiones[5]. Furthermore, the rise of "green chemistry" has led to the development of solvent-free methods, such as mechanochemical synthesis where mechanical force in a mortar and pestle is used to drive the reaction[6][7]. Ionic liquids have also been employed as recyclable, non-volatile solvent-catalyst systems, enhancing the sustainability of these syntheses[4].

-

Click Chemistry: While the Nobel-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) produces 1,2,3-triazoles, its impact on the broader field has been immense[1][3]. It popularized the concept of using highly efficient, specific, and simple reactions to link molecular building blocks, a philosophy that has influenced the design of synthetic routes for all heterocyclic compounds, including triazolidines.

Experimental Protocol: Green Synthesis of 5-Aryl-1,2,4-triazolidine-3-thiones

This protocol is a representative example of a modern, efficient synthesis adapted from methodologies described in the literature[4][5]. It relies on a simple, often catalyst-free, condensation-cyclization reaction in an environmentally friendly solvent.

Objective: To synthesize a 5-substituted-1,2,4-triazolidine-3-thione derivative.

Materials:

-

Aromatic Aldehyde (e.g., Benzaldehyde): 10 mmol

-

Thiosemicarbazide: 10 mmol

-

Solvent: Water/Ethanol mixture (1:1, 50 mL)

-

Magnetic stirrer and hotplate

-

Reaction flask (100 mL round bottom) with condenser

-

Buchner funnel and filter paper

Methodology:

-

Reactant Dissolution: To the 100 mL round-bottom flask, add the aromatic aldehyde (10 mmol) and thiosemicarbazide (10 mmol).

-

Solvent Addition: Add the water/ethanol (50 mL) solvent mixture to the flask along with a magnetic stir bar.

-

Reaction Initiation: Attach the condenser and place the flask on the magnetic stirrer/hotplate. Stir the mixture vigorously. Heat the reaction to a gentle reflux (~80 °C).

-

Causality Note: Heating provides the activation energy for both the initial condensation to form the thiosemicarbazone intermediate and the subsequent intramolecular cyclization. The water/ethanol mixture is an effective and greener solvent system compared to traditional organic solvents like benzene or toluene.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting aldehyde.

-

Product Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water (2 x 20 mL) to remove any unreacted thiosemicarbazide and other water-soluble impurities.

-

Drying and Characterization: Dry the product in a vacuum oven at 50 °C. The structure and purity of the synthesized 1,2,4-triazolidine-3-thione should be confirmed using spectroscopic techniques (NMR, IR, Mass Spectrometry) and melting point analysis.

-

Self-Validation: The protocol is self-validating through rigorous characterization. Expected IR peaks would include N-H stretching (~3100-3300 cm⁻¹) and C=S stretching (~1200-1250 cm⁻¹). ¹H NMR would confirm the presence of aromatic and aliphatic protons, including the key methine proton at the C5 position.

-

Part 3: Triazolidines as Privileged Scaffolds in Drug Discovery

The this compound core and its oxidized form, triazolinedione, are considered "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them incredibly valuable starting points for drug design[8][9]. The nitrogen-rich heterocycle can participate in various non-covalent interactions, such as hydrogen bonding, which is crucial for drug-target recognition[10][11][12].

The applications of this compound derivatives span a wide range of therapeutic areas.

| Therapeutic Area | Derivative Class | Mechanism/Activity | References |

| Antibacterial | Triazole-Oxazolidinone Hybrids | Replacement for the acetamide group in linezolid-type antibiotics, targeting Gram-positive bacteria. | [13] |

| Antifungal | Triazole-Thiazolidinedione Hybrids | Inhibition of fungal enzymes like CYP51, crucial for cell wall synthesis. Many commercial azole antifungals are based on the triazole core. | [11][14] |

| Anticancer | Thiazolidinone-Triazole Derivatives | Inhibition of various cancer-related enzymes and cell lines; activity against osteosarcoma has been reported. | [9][15][16] |

| Antiviral / Anti-HIV | Substituted 1,2,4-Triazole-3-thiones | Varied mechanisms, including inhibition of viral replication enzymes. | [4][16] |

| Antidiabetic | Thiazolidinone-Triazole Derivatives | Inhibition of enzymes like aldose reductase, implicated in diabetic complications. | [6][7] |

| Anti-inflammatory | Various this compound Derivatives | Inhibition of inflammatory pathways and enzymes like COX. | [4][9] |

Part 4: The Unique Chemistry of 1,2,4-Triazoline-3,5-diones (TADs)

Among the family of this compound compounds, the fully oxidized 1,2,4-triazoline-3,5-diones (TADs), particularly 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), hold a special place. PTAD is an exceptionally reactive dienophile, meaning it reacts rapidly and specifically with molecules containing a conjugated diene system via the Diels-Alder reaction[2].

This reactivity is driven by the electron-deficient N=N double bond, which is activated by the two adjacent carbonyl groups. The reactions are often instantaneous, quantitative, and occur at room temperature or below. This unique property has made PTAD an invaluable tool in organic synthesis. Its most celebrated use was in the first total synthesis of prismane by Katz and Acton in 1973, a highly strained and theoretically significant molecule[2]. PTAD was used to trap a fleeting diene intermediate, demonstrating its power in capturing unstable species.

References

- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Phenyl-1,2,4-triazole-3,5-dione - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Mechanochemical Synthesis of Thiazolidinone-Triazoles Derivatives as Antidiabetic Agents: Pharmacokinetics, Molecular Docking, and In Vitro Antidiabetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Mechanochemical Synthesis of Thiazolidinone-Triazoles Derivatives as Antidiabetic Agents: Pharmacokinetics, Molecular Docking, and In Vitro Antidiabetic Properties | Semantic Scholar [semanticscholar.org]

- 8. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]

- 9. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of potent thiazolidin-4-one sulfone derivatives for inhibition of proliferation of osteosarcoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of Novel Triazolidine Analogs

An In-Depth Technical Guide

Introduction: The Triazolidine Core - A Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of versatile molecular scaffolds is paramount. The this compound core, a five-membered heterocyclic ring system containing three nitrogen atoms, represents one such "privileged structure".[1][2] Its unique stereoelectronic features, ability to engage in multiple non-covalent interactions, and synthetic tractability have positioned it as a cornerstone for the development of novel therapeutic agents.[3] Often functionalized as this compound-thiones or integrated with other pharmacologically significant moieties like thiazolidinones, these analogs have demonstrated a remarkable breadth of biological activity.[4][5]

This guide synthesizes current research to provide an in-depth exploration of the biological activities of novel this compound analogs. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, and antiviral properties, detail the rigorous experimental protocols required for their evaluation, and present a framework for their rational design and synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical class.

Section 1: Unraveling the Anticancer Potential

The proliferation of cancer, coupled with the challenges of drug resistance, necessitates the discovery of agents with novel mechanisms of action.[6] this compound and its related triazole-thiazolidinone hybrids have emerged as a promising frontier in oncology research, exhibiting potent cytotoxic effects across a range of human cancer cell lines.[7][8][9]

Mechanisms of Action: A Multi-Targeted Assault on Cancer Cells

The anticancer efficacy of this compound analogs is not monolithic; rather, it stems from their ability to modulate multiple, critical cellular pathways involved in cancer progression.

-

Inhibition of Signaling Pathways: A primary mechanism involves the inhibition of key protein kinases that drive cell survival and proliferation. Notably, derivatives have been shown to inhibit the PI3K/Akt signaling pathway.[10] Akt is a serine/threonine kinase that, when activated, promotes cell survival and suppresses apoptosis. By blocking Akt phosphorylation, these compounds can halt this pro-survival signaling and trigger programmed cell death.[10]

-

Cell Cycle Arrest: Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle. Triazole-containing compounds have been shown to arrest the cell cycle at the G2/M phase, preventing cancer cells from entering mitosis and thereby inhibiting their division.[11]

-

Induction of Apoptosis: Ultimately, the goal of many cancer therapies is to induce apoptosis in malignant cells. This compound derivatives have been demonstrated to initiate apoptosis, often as a downstream consequence of signaling pathway inhibition or cell cycle arrest.[11][12]

-

Enzyme Inhibition: Certain analogs interfere with enzymes essential for DNA replication and integrity, such as topoisomerases, disrupting the ability of rapidly dividing cancer cells to propagate.[3]

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound analogs.

Data Summary: In Vitro Cytotoxicity

The cytotoxic potential of novel analogs is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,3-Triazole-Pyridine Hybrids | Murine Melanoma (B16F10) | 41.12 - 61.11 | [13] |

| 1,2,3-Triazole-Coumarin Hybrids | Human Lung Carcinoma (A549) | 2.97 - 4.78 | [11] |

| 1,2,3-Triazole-Purine Hybrids | Human Lung Carcinoma (A549) | 0.03 - 0.14 | [11] |

| Phosphonate 1,2,3-Triazoles | Fibrosarcoma (HT-1080) | 15.13 | [8] |

| Thiazolidinone Derivatives | Human Lung Carcinoma (A549) | 10 - 100 (range) | [9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. The causality for its selection rests on the principle that viable cells possess active mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, yielding a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.[13][14]

-

Compound Treatment: Prepare serial dilutions of the novel this compound analogs in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with untreated cells (negative control) and a known cytotoxic agent like Doxorubicin (positive control).

-

Incubation: Incubate the treated plates for a defined period, typically 24 to 48 hours, under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 540 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC50 value.

Section 2: Combating Microbial Threats

The rise of antimicrobial resistance is a global health crisis, creating an urgent need for new classes of antibacterial and antifungal agents.[15] this compound and related thiazolidinone scaffolds have demonstrated significant potential in this arena, showing activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[16][17][18]

Mechanisms of Action in Microbes

-

Enzyme Inhibition: A key bacterial target is the MurB enzyme, which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[19] Inhibition of MurB disrupts cell wall formation, leading to bacterial cell death. This target is attractive because it is essential for bacterial viability and has no homolog in eukaryotic cells, suggesting a potential for selective toxicity.[19]

-

Biofilm Disruption: Bacterial biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Certain 2-aryl-3-aminothiazolidin-4-one derivatives incorporating a 1,2,4-triazole moiety have been shown to inhibit biofilm formation in bacteria like Staphylococcus aureus, with some compounds exceeding the potency of standard antibiotics like ciprofloxacin.[20]

Data Summary: Antimicrobial and Antifungal Activity

Activity is often measured by the diameter of the zone of inhibition (IZ) in diffusion assays or by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

| Compound Class | Target Microorganism | Activity Measurement | Reference |

| 1,2,4-Triazole-Thiazolidinones | Escherichia coli | IZ = 30 mm | [19] |

| 1,2,4-Triazole-Thiazolidinones | Candida albicans | MIC = 4 µg/mL | [19] |

| 1,2,4-Triazole-Thiazolidinones | Mycobacterium fortuitum | MIC = 32 µg/mL | [19] |

| Thiazolidine-2,4-diones | Candida albicans | IZ = 18 mm (for chloro derivative) | [16] |

| Thiazolidine-Thiazole Hybrids | Pseudomonas aeruginosa | >50% biofilm reduction | [20] |

Experimental Protocol: Agar Well Diffusion for Antimicrobial Screening

This method is a standard, reliable technique for preliminary screening of antimicrobial activity. The choice of this protocol is based on its simplicity and its ability to provide a clear qualitative and semi-quantitative assessment of a compound's ability to inhibit microbial growth.

Methodology:

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes. Allow the agar to solidify completely.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus, E. coli, C. albicans) in a sterile saline solution.[16][21]

-

Lawn Culture: Evenly spread the microbial inoculum over the entire surface of the agar plates using a sterile cotton swab to create a "lawn."

-

Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar using a sterile cork borer.

-

Compound Loading: Accurately pipette a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. Also, include a solvent control (DMSO only), a negative control (no compound), and a positive control (a standard antibiotic like Ciprofloxacin or an antifungal like Fluconazole).[19]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48 hours for fungi).

-

Data Measurement: After incubation, measure the diameter of the clear zone of inhibition (in mm) around each well where microbial growth has been prevented. A larger zone diameter indicates greater antimicrobial activity.

Section 3: Emerging Antiviral Applications

The chemical diversity of this compound analogs also extends to antiviral activity. Thiazolides, a closely related class, have emerged as broad-spectrum antiviral drugs, with some in clinical trials for treating chronic hepatitis C.[22] This suggests that the core scaffold is amenable to modifications that can target viral processes.

Research has shown that thiazolidine and triazole derivatives can be effective against RNA viruses, including influenza viruses and potentially HIV.[23][24] For instance, certain 2-aryl substituted thiazolidine-4-carboxylic acids were found to be active against Avian Influenza Virus (AIV) and Infectious Bronchitis Virus (IBV), with IC50 values in the low micromolar range.[23] The mechanism of action for many of these compounds is still under investigation but may involve the inhibition of viral entry or replication enzymes.[25]

Section 4: A Workflow for Discovery and Synthesis

The generation of novel this compound analogs with enhanced biological activity relies on efficient and versatile synthetic strategies. A common and effective approach involves a multi-step synthesis that allows for diversification at several key positions on the heterocyclic core.

Caption: A generalized workflow for the synthesis and evaluation of this compound analogs.

A frequently employed synthetic route begins with the condensation reaction between an amine (often containing a triazole moiety) and a substituted aromatic aldehyde to form a Schiff base (imine).[18][26] This intermediate then undergoes a cyclization reaction with thioglycolic acid to yield the target thiazolidin-4-one ring fused with the triazole system.[18][26] This modular approach is highly advantageous as it allows medicinal chemists to readily vary the substituents on the aromatic aldehyde and the initial amine, creating a diverse library of analogs for biological screening and structure-activity relationship (SAR) studies.

Conclusion and Future Prospects

The this compound scaffold and its closely related triazole-thiazolidinone hybrids stand out as exceptionally versatile platforms for the development of new therapeutic agents. Their demonstrated efficacy across anticancer, antimicrobial, and antiviral applications underscores their significance in medicinal chemistry. The multi-targeted nature of their anticancer activity, particularly the inhibition of critical signaling pathways like PI3K/Akt, offers a compelling strategy to overcome the complexities of cancer biology. Similarly, their ability to inhibit essential microbial enzymes and disrupt biofilms provides a promising avenue to combat antibiotic resistance.

Future research should focus on leveraging computational tools for the in silico design of next-generation analogs with enhanced potency and selectivity.[27] A deeper investigation into their mechanisms of action, particularly in the antiviral domain, will be crucial. By combining rational design, efficient synthesis, and rigorous biological evaluation, the full therapeutic promise of novel this compound analogs can be realized, paving the way for new treatments for some of the world's most pressing diseases.

References

- 1. This compound | C2H7N3 | CID 21866411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,4-Triazolidine | C2H7N3 | CID 5231543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isres.org [isres.org]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of in vitro cytotoxic effects of triazol/spiroindolinequinazolinedione, triazol/indolin-3-thiosemicarbazone and triazol/thiazol-indolin-2-one conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 14. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Evaluation of Some New Thiazoline and Thiazolidinone Derivatives Incorporating [1,2,4]Triazolo[1,5-a]benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. chemmethod.com [chemmethod.com]

- 19. Design, Synthesis, Antimicrobial Evaluation and Molecular Modeling Study of 1,2,4-Triazole-Based 4-Thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Bot Verification [rasayanjournal.co.in]

- 27. ijrpas.com [ijrpas.com]

A Technical Guide to the Therapeutic Potential of Triazolidine Derivatives

Preamble: The Emergence of Triazolidine Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel pharmacophores has led to a significant focus on heterocyclic compounds. Among these, the this compound core, particularly when integrated with other heterocyclic moieties like triazoles and thiazolidinones, has emerged as a privileged scaffold. This guide provides a comprehensive technical overview of the burgeoning therapeutic applications of this compound derivatives, with a primary focus on their anticancer and antimicrobial properties. We will delve into the mechanistic underpinnings of their biological activity, provide validated experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their potency. This document is intended for researchers, medicinal chemists, and drug development professionals who are actively engaged in the quest for next-generation therapeutics.

The this compound Core: A Versatile Platform for Therapeutic Innovation

The fundamental this compound ring, a five-membered heterocycle containing two nitrogen atoms and three carbon atoms, serves as a versatile backbone for the synthesis of a diverse array of bioactive molecules. Its true therapeutic potential is often realized through the creation of hybrid molecules, most notably those incorporating 1,2,4-triazole and thiazolidinone rings. These hybrid structures have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for addressing critical unmet medical needs in oncology and infectious diseases.[1][2][3]

Therapeutic Applications in Oncology

This compound derivatives, especially those hybridized with 1,2,3-triazole and thiazolidinone moieties, have shown significant promise as anticancer agents.[4][5] Their cytotoxic effects have been observed across a range of human cancer cell lines, including fibrosarcoma, lung carcinoma, and breast cancer.[6][7]

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Mechanistic studies have revealed that certain this compound-thiazolidinone hybrids trigger apoptosis through the activation of the caspase-3/7 pathway.[4][5] Caspases-3 and -7 are key executioner caspases that, once activated, cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The activation of this pathway underscores the potential for these compounds to selectively eliminate cancer cells, a cornerstone of effective chemotherapy. The process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases. Some triazole precursors have been shown to induce the intrinsic pathway of apoptosis, as evidenced by increased mitochondrial membrane permeabilization and the upregulation of pro-apoptotic proteins.[8][9]

Below is a simplified representation of the caspase-mediated apoptotic pathway initiated by a hypothetical this compound derivative.

Caption: Caspase-mediated apoptosis induced by a this compound derivative.

Mechanism of Action: Cell Cycle Arrest

In addition to inducing apoptosis, certain this compound derivatives have been shown to arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation.[7] Cell cycle arrest at the G1 or G2/M phases prevents the cell from progressing through the division cycle, ultimately leading to a halt in tumor growth.[8][10][11][12] This mechanism of action is particularly significant as it can be synergistic with apoptosis induction, leading to a more potent overall anticancer effect.

The workflow for investigating cell cycle arrest is a multi-step process that involves treating cancer cells with the compound of interest, followed by flow cytometric analysis to determine the distribution of cells in different phases of the cell cycle.

Caption: Experimental workflow for cell cycle analysis.

Structure-Activity Relationship (SAR) in Anticancer Derivatives

The anticancer potency of this compound derivatives is highly dependent on the nature and position of substituents on the heterocyclic rings. SAR studies have provided valuable insights for the rational design of more effective anticancer agents. For instance, in a series of 1,2,3-triazole-containing chalcone derivatives, the presence of a bromo group was found to be essential for activity.[13] In another study of 1,2,3-triazole-containing indole derivatives, a phenyl ring was crucial for activity, with its replacement by a naphthyl group leading to a loss of potency.[13] These findings highlight the importance of systematic chemical modifications and biological evaluation in optimizing the therapeutic potential of this class of compounds.

Therapeutic Applications in Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with new mechanisms of action. This compound derivatives, particularly 1,2,4-triazolidine-3-thiones, have demonstrated promising activity against a range of pathogenic bacteria and fungi.[14][15][16]

Antibacterial Activity

Various synthesized 2,3-diaryl-thiazolidin-4-ones have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria.[17] Some of these compounds have shown potency greater than the conventional antibiotic ampicillin against resistant strains like MRSA.[17]

Antifungal Activity

Several novel triazole derivatives have displayed strong antifungal effects, with some being superior or comparable to the standard drug ketoconazole.[16] This suggests their potential as lead compounds for the development of new antifungal agents to combat difficult-to-treat fungal infections.

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for many this compound derivatives are still under investigation. However, in silico docking studies have suggested the potential inhibition of essential bacterial enzymes. For instance, E. coli MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, has been identified as a potential target.[17] The inhibition of such enzymes would disrupt bacterial cell wall integrity, leading to cell death. This targeted approach offers a promising strategy for developing antibiotics with a reduced likelihood of resistance development.

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

Similar to their anticancer counterparts, the antimicrobial activity of this compound derivatives is influenced by their chemical structure. For oxazolidinone antibacterial agents with a 1,2,3-triazole moiety, small substituents at the 4-position of the triazole ring were found to be favorable for potent antibacterial activity.[18] Conversely, substitution at the 5-position generally led to a loss of activity, likely due to steric hindrance.[18] In the case of 1,2,4-triazolidine-3-thiones active against Acinetobacter baumannii, a free N-H at the N-1 position of the this compound ring was found to be necessary for biological activity.[19]

Experimental Protocols for Preclinical Evaluation

To ensure the reproducibility and validity of research findings, the use of standardized and well-documented experimental protocols is paramount. This section provides detailed methodologies for key in vitro assays used to evaluate the therapeutic potential of this compound derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20][21]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The broth microdilution method is a commonly used technique for determining MIC values.[22][23]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.

Step-by-Step Protocol:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or another appropriate broth. The final volume in each well should be 50-100 µL.[1]

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][22]

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[1]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Apoptosis Assessment: Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a luminescent method for measuring the activity of caspases-3 and -7, key biomarkers of apoptosis.[2][3][24][25][26]

Principle: The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by active caspases-3/7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[24]

Step-by-Step Protocol:

-

Cell Treatment: Seed cells in a 96-well white-walled plate and treat them with the this compound derivatives as described in the MTT assay protocol.

-

Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.

-

Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Analyze the luminescent signal to determine the level of caspase-3/7 activation relative to the vehicle control.

Data Presentation: Quantitative Insights into Therapeutic Efficacy

For a clear and concise presentation of experimental results, quantitative data should be summarized in tables. This allows for easy comparison of the potency of different this compound derivatives.

Table 1: In Vitro Anticancer Activity of Selected this compound-Thiazolidinone Hybrids

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5a | HT-1080 | 10.26 ± 0.71 | [6] |

| 5d | MCF-7 | 11.56 ± 1.98 | [6] |

| 6f | HT-1080 | - | [4] |

| 6g | A-549, MDA-MB-231 | - | [4] |

| 17b | HT-1080, MCF-7 | - | [5][27] |

| 17g | HT-1080, MCF-7 | 19.44 ± 0.87, 18.03 ± 2.03 | [5][27] |

Note: Specific IC₅₀ values for some compounds were not provided in the abstract.

Table 2: Minimum Inhibitory Concentrations (MIC) of Thiazolidin-4-one Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|---|

| 5 | S. Typhimurium | 0.008 - 0.06 | [17] |

| 8 | MRSA, P. aeruginosa, E. coli | - | [17] |

| 15 | MRSA, P. aeruginosa, E. coli | - | [17] |

Note: Specific MIC values for some compounds against all listed strains were not provided in the abstract.

Conclusion and Future Directions

The this compound scaffold and its derivatives, particularly those hybridized with triazole and thiazolidinone moieties, represent a highly promising area of research in drug discovery. Their demonstrated efficacy as both anticancer and antimicrobial agents, coupled with an increasing understanding of their mechanisms of action and structure-activity relationships, provides a solid foundation for the development of novel therapeutics. Future research should focus on optimizing the potency and selectivity of these compounds through medicinal chemistry efforts, as well as conducting in vivo studies to evaluate their efficacy and safety in preclinical models. The continued exploration of this versatile chemical scaffold holds the potential to deliver much-needed new treatments for cancer and infectious diseases.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. Caspase 3/7 Activity [protocols.io]

- 3. tripod.nih.gov [tripod.nih.gov]

- 4. Thiazolidinone-linked-1,2,3-triazoles with (R)-Carvone as new potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Bis-1,2,3-triazole-thiazolidinone hybrid as anticancer agents that induce apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hybrids of thiazolidinone with 1,2,3-triazole derivatives: design, synthesis, biological evaluation, in silico studies, molecular docking, molecular dynamics simulations, and ADMET profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activation of Intrinsic Apoptosis and G1 Cell Cycle Arrest by a Triazole Precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Selective Induction of DNA Damage and Cell Cycle Arrest Mediated by Chromone-Triazole Dyads Derivatives: Effects on Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. clyte.tech [clyte.tech]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. protocols.io [protocols.io]

- 24. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 25. bio-protocol.org [bio-protocol.org]

- 26. bio-protocol.org [bio-protocol.org]

- 27. tandfonline.com [tandfonline.com]

The Triazolidine Scaffold: A Privileged Structure in Medicinal Chemistry and a Guide to Its Structure-Activity Relationship

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The triazolidine ring system, a five-membered heterocycle containing three nitrogen atoms, represents a "privileged structure" in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and antidiabetic properties. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, with a particular focus on the well-explored 1,2,4-triazolidine-3-thione scaffold. By delving into the causal relationships behind experimental design and providing detailed, field-proven protocols, this document aims to equip researchers with the knowledge to rationally design and synthesize novel this compound-based therapeutic agents. The guide integrates in-depth SAR discussions, step-by-step experimental methodologies, and visual representations of key concepts to serve as a practical resource for drug discovery and development.

Introduction: The Versatility of the this compound Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and nitrogen-containing heterocycles are particularly prominent. Among these, the this compound nucleus stands out for its unique physicochemical properties. The presence of three nitrogen atoms within the five-membered ring imparts a high degree of polarity and the capacity for multiple hydrogen bonding interactions, which are crucial for binding to biological targets like enzymes and receptors.[1][2] Furthermore, the this compound scaffold is metabolically stable and can act as a bioisostere for amide or ester groups, contributing to favorable pharmacokinetic profiles.[3]

Derivatives of 1,2,4-triazole-3-thione, a prominent class of triazolidines, have shown a remarkable range of biological activities. These include antimicrobial, antitumor, anti-inflammatory, analgesic, antidiabetic, and antioxidant effects.[1][4] The synthetic accessibility of this scaffold allows for diverse substitutions at various positions of the ring, enabling fine-tuning of its pharmacological properties. This guide will explore the nuanced structure-activity relationships that govern the efficacy of these derivatives in different therapeutic areas.

Decoding the Structure-Activity Relationship (SAR) of this compound Derivatives

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the heterocyclic core. Understanding these relationships is paramount for the rational design of more potent and selective drug candidates.

Antimicrobial Activity: Targeting Microbial Proliferation

This compound derivatives, particularly 1,2,4-triazolidine-3-thiones, have demonstrated significant potential as antimicrobial agents.[1][5][6] The SAR studies in this area have revealed several key trends:

-

Substitution at the N-4 Position: The substituent at the N-4 position of the 1,2,4-triazole ring plays a crucial role in determining antimicrobial potency. Phenyl groups at this position have been shown to be more effective than alkyl or alkene groups.[6]

-

Substitution at the C-5 Position: The nature of the substituent at the C-5 position also significantly influences activity.

-

Aromatic and Heteroaromatic Rings: The presence of an aryl or heteroaryl group at the C-5 position is often associated with good antimicrobial activity.

-

Electron-Donating and Withdrawing Groups: The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), on an aromatic ring at the C-5 position tends to enhance both antimicrobial and antitumor activity.[1][4] Conversely, electron-withdrawing groups like nitro (-NO2) and chloro (-Cl) can also modulate the binding affinity to biological targets.[1]

-

-

Hybrid Molecules: Hybrid molecules that couple the triazole or this compound-thione scaffold with other known antimicrobial pharmacophores, such as quinolones, have shown promising results, sometimes overcoming existing drug resistance mechanisms.[6]

The following diagram illustrates the general SAR principles for the antimicrobial activity of 1,2,4-triazolidine-3-thione derivatives.

Caption: Key SAR points for antimicrobial this compound-3-thiones.

Anticancer Activity: A Multifaceted Approach

The 1,2,4-triazole scaffold is a component of several established anticancer drugs, and its derivatives continue to be a fertile ground for the discovery of new therapeutic agents.[7] The anticancer activity of this compound derivatives often involves the inhibition of key enzymes like kinases and topoisomerases, or interference with DNA.[7]

Key SAR insights for anticancer activity include:

-

Hybridization with Other Anticancer Scaffolds: Combining the 1,2,4-triazole ring with other known anticancer moieties, such as quinazolines, has led to the development of potent inhibitors of cancer-related pathways.[8]

-

Substitution on Aryl Rings: The substitution pattern on aryl rings attached to the triazole core is critical. For instance, in a series of 1,2,4-triazolo[4,3-c]quinazolines, a 4-chlorophenyl substituent resulted in potent activity against the MCF-7 breast cancer cell line.[8]

-

Enzyme Inhibition: Certain this compound-4-one derivatives have been identified as inhibitors of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine biosynthesis. SAR studies revealed that a cyano group at one position and an ester at another were crucial for potent inhibition.[9]

The logical workflow for the discovery of this compound-based anticancer agents is depicted below.

Caption: Workflow for anticancer drug discovery with triazolidines.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure the trustworthiness and reproducibility of research, detailed experimental protocols are essential. This section provides step-by-step methodologies for the synthesis of 1,2,4-triazolidine-3-thione derivatives and their evaluation for antimicrobial and anticancer activities.

Synthesis of 5-Substituted-1,2,4-triazolidine-3-thiones

A common and efficient method for the synthesis of 5-substituted-1,2,4-triazolidine-3-thiones involves the cyclocondensation of an aldehyde with thiosemicarbazide.[10][11][12] Greener and more efficient protocols often utilize catalysts and aqueous solvent systems.[11][12]

Materials:

-

Substituted aromatic aldehyde (1 mmol)

-

Thiosemicarbazide (1 mmol)

-

Meglumine (15 mol%) or another suitable catalyst[11]

-

Water or a water/ethanol mixture[10]

-

Ethanol for recrystallization

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve the substituted aromatic aldehyde (1 mmol) and thiosemicarbazide (1 mmol) in water.

-

Add the catalyst, such as meglumine (15 mol%), to the reaction mixture.[11]

-

Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times are typically short, often in the range of 20-30 minutes.[11]

-

Upon completion of the reaction, the solid product that precipitates out is collected by filtration using a Buchner funnel.

-

Wash the crude product with cold water.

-

Recrystallize the product from ethanol to obtain the pure 5-substituted-1,2,4-triazolidine-3-thione.

-

Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] The broth microdilution method is a standard and widely used technique for determining MIC values.[14][15]

Materials:

-

Synthesized this compound derivatives

-

Bacterial and/or fungal strains

-

Mueller-Hinton broth (for bacteria) or other appropriate broth for fungi

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Positive control (broth + microbes, no compound)

-

Negative control (broth only)

-

Microplate reader

Procedure:

-

Preparation of Compound Dilutions: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well microtiter plate.[13]

-

Inoculation: Prepare a standardized suspension of the test microorganism. Inoculate each well containing the compound dilutions with a standardized volume of the microbial suspension.[13][14]

-

Controls: Include a positive control well (broth with inoculum but no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.[13]

-

Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[14][15]

-

Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14] The results can also be read using a microplate reader by measuring the optical density (OD).

Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19][20]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Synthesized this compound derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[16][18]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the old medium in the wells with the medium containing different concentrations of the test compounds. Include untreated cells as a negative control and a vehicle control (medium with the same concentration of solvent used to dissolve the compounds). Incubate for a specified period (e.g., 48 or 72 hours).[16]

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[16][18][19]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16][19]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.[16][20]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.[16]

Data Presentation and Visualization

For clarity and ease of comparison, quantitative data should be summarized in well-structured tables.

Table 1: Example of Antimicrobial Activity Data for this compound Derivatives

| Compound ID | R Group (C-5) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| TZD-1 | 4-hydroxyphenyl | 16 | 32 |

| TZD-2 | 4-methoxyphenyl | 8 | 16 |

| TZD-3 | 4-chlorophenyl | 32 | 64 |

| TZD-4 | 4-nitrophenyl | 64 | 128 |

| Standard | Ciprofloxacin | 1 | 0.5 |

Table 2: Example of Anticancer Activity Data for this compound Derivatives

| Compound ID | R Group (C-5) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |

| TZA-1 | Phenyl | 15.2 | 25.8 |

| TZA-2 | 4-chlorophenyl | 4.1[8] | 10.5 |

| TZA-3 | 4-methoxyphenyl | 12.8 | 22.1 |

| Standard | Doxorubicin | 0.8 | 1.2 |

Conclusion and Future Directions

The this compound scaffold, particularly the 1,2,4-triazolidine-3-thione core, continues to be a highly valuable framework in the design and development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the this compound ring can lead to significant enhancements in antimicrobial and anticancer activities. The detailed experimental protocols provided offer a reliable foundation for researchers to synthesize and evaluate new derivatives.

Future research in this area should focus on:

-

Exploring a wider range of substitutions at all positions of the this compound ring to further refine SAR models.

-

Investigating novel hybrid molecules that combine the this compound scaffold with other pharmacophores to create multi-target agents and combat drug resistance.

-

Elucidating the precise mechanisms of action of the most potent derivatives to facilitate target-based drug design.

-

Optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this compound derivatives in the ongoing quest for new and effective medicines.

References

- 1. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. scribd.com [scribd.com]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. protocols.io [protocols.io]

- 16. benchchem.com [benchchem.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. atcc.org [atcc.org]

- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

Triazolidine-Based Scaffolds in Medicinal Chemistry: An In-depth Technical Guide

Abstract